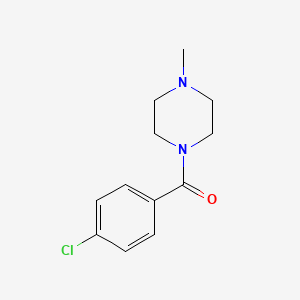

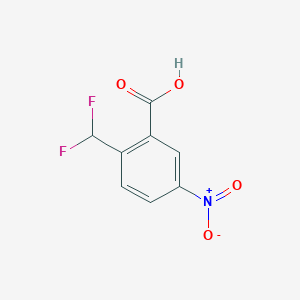

4-(Cyclobutylmethoxy)pyrimidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Cyclobutylmethoxy)pyrimidine-2-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various techniques such as NMR . The structure of the compound can influence its biological activity, with different stereoisomers and spatial orientation of substituents leading to different biological profiles .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, an effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Scientific Research Applications

DNA Repair Mechanisms

Studies highlight the critical role of cyclobutyl rings in DNA photoproducts and the enzymatic mechanisms for repairing UV-induced DNA damage. DNA photolyase, for instance, utilizes energy from visible light to break cyclobutane rings in DNA, restoring its original structure and function, which is crucial for preventing mutations that could lead to cancer (Sancar, 1994).

Antiviral and Antimicrobial Activities

Pyrimidine derivatives, particularly those with cyclobutyl groups, have shown significant antiviral potency against influenza viruses. The structural modification of these compounds enhances their antiviral efficacy, providing insights into developing new therapeutic agents for viral infections (Hisaki et al., 1999). Additionally, the antimicrobial activities of pyridine-carboxylic acid derivatives, including their interactions with DNA, have been investigated, offering potential applications in treating bacterial and fungal infections (Tamer et al., 2018).

Chemical Synthesis and Molecular Engineering

Pyrimidine derivatives serve as key intermediates and building blocks in synthesizing various organic compounds, including antitumor agents and cocrystals with carboxylic acids. These compounds demonstrate the versatility of pyrimidine structures in designing molecules with specific biological or physical properties, such as enhanced antitumor activity or tailored crystal engineering (Kimura et al., 2006), (Rajam et al., 2018).

Crystallography and Structural Analysis

The crystal structures of pyrimidine derivatives, including those with cyclobutyl groups, have been extensively studied to understand their molecular conformations and potential for forming base pairs or mispairs in DNA. Such analyses are crucial for developing new drugs and materials with specific functional properties (Brennan et al., 1986).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid, suggests that if inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought . It also recommends wearing proper protective equipment when handling the substance .

properties

IUPAC Name |

4-(cyclobutylmethoxy)pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)9-11-5-4-8(12-9)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLIDUXZQYIJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC(=NC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2944178.png)

![2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2944179.png)

![N-(furan-2-ylmethyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2944183.png)

![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)pyridine-3-carboxamide](/img/structure/B2944184.png)

![2-[(4-Chlorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2944192.png)

![(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide](/img/structure/B2944193.png)

![Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate](/img/structure/B2944194.png)

![1-[2-(4-Methylpyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2944197.png)

![7-Oxabicyclo[2.2.1]heptan-1-ylmethanol](/img/structure/B2944198.png)